molecular formula C7H7BClFO2 B1587299 2-Chloro-6-fluoro-5-methylphenylboronic acid CAS No. 352535-86-5

2-Chloro-6-fluoro-5-methylphenylboronic acid

Cat. No.: B1587299
CAS No.: 352535-86-5
M. Wt: 188.39 g/mol
InChI Key: OXBULPFGOYOICC-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-5-methylphenylboronic acid is an organoboron compound with the molecular formula ClC6H2(F)(CH3)B(OH)2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Chloro-6-fluoro-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-5-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of phenolic compounds, including derivatives like 2-chloro-6-fluoro-5-methylphenylboronic acid. This compound has shown potential against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antimalarial Research

The compound has been explored in the development of novel antimalarial agents. Researchers have synthesized analogues that incorporate the boronic acid moiety to enhance biological activity against chloroquine-resistant strains of Plasmodium falciparum. These studies utilize structure-activity relationship (SAR) analyses to optimize efficacy and reduce toxicity .

Suzuki-Miyaura Coupling

This compound serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of both chloro and fluoro groups allows for selective coupling with various electrophiles, enhancing the versatility of this compound in synthetic pathways .

Synthesis of Biologically Active Compounds

The compound is employed in synthesizing biologically active molecules, including g-secretase inhibitors and other therapeutic agents targeting various diseases such as cancer and neurodegenerative disorders. Its ability to form stable complexes with other functional groups makes it an attractive option for drug development .

Case Studies

StudyApplicationFindings
Huang et al., 2016Antimalarial ActivityDeveloped hybrid molecules with enhanced potency against resistant strains of P. falciparum using boronic acid derivatives .
Sunderaganesan et al., 2020Antibacterial PropertiesInvestigated the antibacterial efficacy of phenolic compounds, noting significant activity against Gram-positive and Gram-negative bacteria .
Sigma-Aldrich ResearchOrganic SynthesisDemonstrated the utility of this compound in Suzuki reactions to synthesize complex organic frameworks .

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

2-Chloro-6-fluoro-5-methylphenylboronic acid can be compared with other phenylboronic acids, such as:

  • 2-Fluoro-3-methyl-6-chlorophenylboronic acid
  • 6-Chloro-2-fluoro-3-methylphenylboronic acid

These compounds share similar structures but differ in the position of substituents on the phenyl ring. The unique substitution pattern of this compound provides distinct reactivity and selectivity in cross-coupling reactions .

Biological Activity

2-Chloro-6-fluoro-5-methylphenylboronic acid (CAS 352535-86-5) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This compound's unique structural features allow it to interact with various biological targets, making it a subject of interest for researchers exploring its pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H7BClF\text{C}_7\text{H}_7\text{BClF}

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it particularly useful in biological systems.

Target Interactions:
this compound primarily interacts with biological molecules through its boronic acid moiety. It has been shown to bind selectively to certain proteins and enzymes, influencing their activity. For instance, it is known to inhibit enzymes involved in glucose metabolism by forming stable complexes with their active sites .

Biochemical Pathways:
The compound's interaction with enzymes can lead to alterations in metabolic pathways, particularly those related to carbohydrate metabolism. This inhibition can have downstream effects on cellular signaling pathways associated with insulin sensitivity and glucose homeostasis .

Biological Activity

Antidiabetic Effects:
Research indicates that this compound may possess antidiabetic properties by enhancing insulin signaling pathways. In vitro studies have demonstrated its ability to improve glucose uptake in insulin-resistant cell lines .

Antimicrobial Activity:
There is emerging evidence suggesting that this compound exhibits antimicrobial properties against various bacterial strains. It has shown efficacy in inhibiting the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • In Vitro Studies on Insulin Sensitivity:
    A study evaluated the effects of this compound on insulin-resistant adipocytes. The results indicated a significant increase in glucose uptake and GLUT4 translocation, suggesting that this compound may enhance insulin sensitivity through modulation of key signaling pathways .
  • Antimicrobial Efficacy:
    In another study, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable antibacterial activity, particularly against resistant strains, highlighting its potential role in treating infections caused by multidrug-resistant bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability and tissue distribution. Studies have shown that after administration, the compound reaches peak plasma concentrations within a short timeframe, allowing for effective therapeutic action .

Parameter Value
Molecular Weight157.56 g/mol
SolubilitySoluble in DMSO
BioavailabilityHigh
Peak Plasma Time30 minutes post-administration

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-6-fluoro-5-methylphenylboronic acid with high purity (>95%)?

The synthesis of arylboronic acids typically involves directed ortho-metalation (DoM) or Miyaura borylation. For halogenated derivatives like this compound, a two-step protocol is often employed:

  • Step 1 : Lithiation of the substituted benzene precursor (e.g., 2-chloro-6-fluoro-5-methylbromobenzene) using LDA or n-BuLi at low temperatures (−78°C to −40°C) .
  • Step 2 : Transmetalation with trisopropyl borate (B(OiPr)₃), followed by acidic hydrolysis to yield the boronic acid. Purity (>95%) is achieved via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography using silica gel .

Q. What analytical techniques are critical for validating the structural integrity and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns (e.g., integration ratios for methyl, chloro, and fluoro groups). For example, the methyl group (CH₃) typically appears as a singlet at δ 2.1–2.3 ppm, while fluorine deshielding effects influence adjacent protons .
  • HPLC-MS : Quantifies purity and detects trace impurities. Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for optimal separation .
  • Elemental Analysis : Validates empirical formula (C₇H₆BClFO₂) with <0.5% deviation .

Q. How should this compound be stored to prevent degradation under laboratory conditions?

  • Temperature : Store at −20°C in airtight, amber vials to minimize light-induced boronic acid dimerization .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis, which can form boroxines .

Advanced Research Questions

Q. How can computational modeling optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

  • DFT Calculations : Model the electronic effects of substituents (Cl, F, CH₃) on the boronic acid’s reactivity. For instance, electron-withdrawing groups (Cl, F) lower the pKa of the boronic acid, enhancing transmetalation rates with Pd catalysts .
  • Solvent Optimization : Simulate solvent polarity (e.g., THF vs. DMF) to predict reaction kinetics. Polar aprotic solvents stabilize the borate-Pd intermediate, improving yields in couplings with aryl halides .

Q. How can researchers resolve contradictory data in cross-coupling efficiency across different catalytic systems?

  • Catalyst Screening : Compare Pd(PPh₃)₄, XPhos-Pd-G3, and Ni(COD)₂ in model reactions. For example, bulky ligands (XPhos) may suppress β-hydride elimination in sterically hindered substrates .
  • Kinetic Profiling : Use in-situ IR or ¹⁹F NMR to monitor reaction progress. Contradictions in turnover frequency (TOF) often arise from competing protodeboronation pathways, which can be mitigated by adjusting pH (neutral to slightly basic conditions) .

Q. What is the toxicological profile of this compound, and how should safety protocols be adapted in laboratory settings?

  • Acute Toxicity : Limited data exist, but analogous arylboronic acids show moderate oral toxicity (LD₅₀ > 500 mg/kg in rodents). Use PPE (gloves, goggles) to avoid dermal/ocular exposure .
  • Environmental Impact : Boron-containing compounds require neutralization before disposal. Treat waste with hydrogen peroxide to oxidize boronic acids to less hazardous boric acid .

Q. Methodological Considerations

Q. What strategies enhance regioselectivity in electrophilic substitution reactions involving this compound?

  • Directed Functionalization : Leverage the boronic acid group as a directing group for subsequent halogenation or nitration. For example, iodination with NIS (N-iodosuccinimide) occurs para to the boronic acid moiety .
  • Protection-Deprotection : Temporarily convert the boronic acid to a more stable MIDA boronate to prevent unwanted side reactions during multi-step syntheses .

Q. How can researchers validate the compound’s stability under catalytic reaction conditions?

  • Accelerated Stability Testing : Heat the compound in DMSO or DMF at 50°C for 24 hours and analyze by TLC or HPLC. Degradation >5% indicates a need for lower reaction temperatures or inert atmospheres .

Q. Data Contradiction Analysis

Q. Why do literature reports vary in coupling yields for this compound with heteroaryl halides?

  • Substrate Electronic Effects : Electron-deficient heteroaryl halides (e.g., 2-chloropyridine) couple efficiently (yields >80%), while electron-rich substrates (e.g., 2-chlorothiophene) may require additives like Cs₂CO₃ to activate the Pd catalyst .
  • Protodeboronation : Competing protodeboronation is pH-dependent. Use buffered conditions (pH 7–8) with K₃PO₄ to suppress this pathway .

Properties

IUPAC Name

(6-chloro-2-fluoro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBULPFGOYOICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394818
Record name 2-Chloro-6-fluoro-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352535-86-5
Record name 2-Chloro-6-fluoro-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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